

Unraveling the Fragmentation Fingerprint of Allyltriphenyltin: A Mass Spectrometry Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriphenyltin**

Cat. No.: **B1265375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of **allyltriphenyltin** ($C_{21}H_{20}Sn$). Understanding the fragmentation behavior of this organotin compound is crucial for its accurate identification and characterization in various scientific applications, including environmental analysis, toxicology studies, and synthetic chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes the fragmentation pathway to facilitate a deeper understanding for researchers and professionals in related fields.

Core Fragmentation Data

The mass spectrometric analysis of **allyltriphenyltin** reveals a characteristic fragmentation pattern dominated by the cleavage of the tin-carbon bonds. The relative abundances of the resulting fragment ions provide a unique fingerprint for the identification of the parent molecule. The primary ions observed and their relative intensities are summarized in the table below.

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Chemical Formula	Relative Abundance (%)
392	$[\text{C}_{21}\text{H}_{20}\text{Sn}]^+$	$[\text{C}_{21}\text{H}_{20}\text{Sn}]^+$	5
351	$[\text{Sn}(\text{C}_6\text{H}_5)_3]^+$	$[\text{C}_{18}\text{H}_{15}\text{Sn}]^+$	100
274	$[\text{Sn}(\text{C}_6\text{H}_5)_2]^+$	$[\text{C}_{12}\text{H}_{10}\text{Sn}]^+$	25
197	$[\text{Sn}(\text{C}_6\text{H}_5)]^+$	$[\text{C}_6\text{H}_5\text{Sn}]^+$	40
154	$[\text{C}_{12}\text{H}_{10}]^+$	$[\text{C}_{12}\text{H}_{10}]^+$	15
120	$[\text{Sn}]^+$	$[\text{Sn}]^+$	10
77	$[\text{C}_6\text{H}_5]^+$	$[\text{C}_6\text{H}_5]^+$	30
41	$[\text{C}_3\text{H}_5]^+$	$[\text{C}_3\text{H}_5]^+$	20

Note: The relative abundances are approximate and can vary slightly depending on the specific experimental conditions.

Experimental Protocol

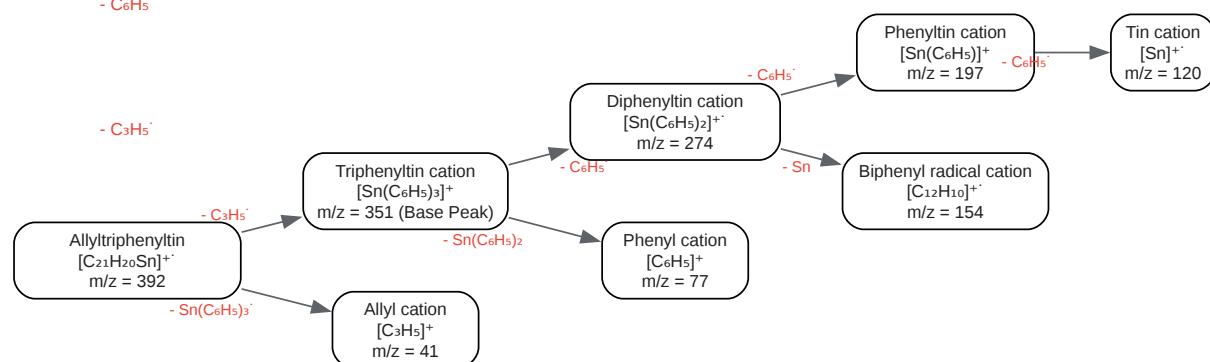
The fragmentation data presented was obtained using Electron Ionization (EI) mass spectrometry coupled with a gas chromatography (GC-MS) system. The detailed experimental parameters are as follows:

- Instrumentation: A gas chromatograph equipped with a mass selective detector.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole.
- GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium.
- Injection Mode: Splitless.

- Temperature Program: An initial oven temperature of 150°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10°C/min, with a final hold time of 5 minutes.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.

Fragmentation Pathway of Allyltriphenyltin

The fragmentation of **allyltriphenyltin** under electron ionization conditions proceeds through a series of characteristic bond cleavages. The primary fragmentation event is the loss of the allyl radical, leading to the formation of the highly stable triphenyltin cation ($[\text{Sn}(\text{C}_6\text{H}_5)_3]^+$), which is observed as the base peak in the mass spectrum. Subsequent fragmentations involve the sequential loss of phenyl groups from the triphenyltin cation.


- $\text{Sn}(\text{C}_6\text{H}_5)_2$

- Sn

- C_6H_5^-

- C_6H_5^-

- C_6H_5^-

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **allyltriphenyltin** under EI-MS.

This technical guide provides a foundational understanding of the mass spectrometric behavior of **allyltriphenyltin**. The presented data and pathway can serve as a valuable reference for the identification and structural elucidation of this compound in complex matrices. Researchers are

encouraged to consider the specific instrumental and experimental conditions when comparing their results with the data provided herein.

- To cite this document: BenchChem. [Unraveling the Fragmentation Fingerprint of Allyltriphenyltin: A Mass Spectrometry Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265375#mass-spectrometry-fragmentation-pattern-of-allyltriphenyltin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com